Copper(I) sulfate

Hydrometallurgy Electrochemistry Copper Processing

Sourcing a direct Cu⁺ reagent that resists disproportionation is a persistent challenge. Copper(I) sulfate (Cu₂SO₄, CAS 17599-81-4) provides a white to grey solid specifically for non-aqueous or solid-state applications, circumventing the aqueous instability of Cu(I) ions. It serves as a critical synthon in coordination chemistry and single-electron transfer catalysis. • Direct Cu(I) source for anhydrous coordination complexes & thin-film solar cell precursors. • Differentiated from Cu(II) salts (e.g., CuSO₄·5H₂O) by its d¹⁰ electronic configuration, providing fundamentally distinct redox and catalytic behavior. • Bulk & custom pack sizes available; competitively priced with flexible procurement terms.

Molecular Formula CuSO4
Cu2O4S
Molecular Weight 223.16 g/mol
CAS No. 17599-81-4
Cat. No. B106770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) sulfate
CAS17599-81-4
Molecular FormulaCuSO4
Cu2O4S
Molecular Weight223.16 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[Cu+].[Cu+]
InChIInChI=1S/2Cu.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyWIVXEZIMDUGYRW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Sulfate Overview


Copper(I) sulfate (Cu₂SO₄, CAS 17599-81-4) is an inorganic compound representing the +1 oxidation state of copper complexed with a sulfate anion. It is a white to grey solid [1], in stark contrast to the more common blue copper(II) sulfate pentahydrate [2]. This compound is distinct for its inherent thermodynamic instability in aqueous environments, where it undergoes rapid disproportionation into Cu(II) and metallic copper [1]. This fundamental property, driven by the high hydration energy of the Cu²⁺ ion, dictates its specialized handling and application in non-aqueous or solid-state chemistries [2].

1
Oxidation State Direct Cu⁺ (d¹⁰) source for redox-specific and single-electron-transfer research
2
Solvent System Designed for nitrile-stabilized, non-aqueous or mixed-solvent electrolyte media
3
Research Context Supports Cu(I) intermediate synthesis, electrowinning, and solid-state property studies

Irreplaceability of Copper(I) Sulfate


Generic substitution of copper(I) sulfate with common copper(II) salts (e.g., CuSO₄·5H₂O, CuCl₂) is not scientifically viable for applications requiring the unique reactivity profile of the Cu⁺ ion. The two oxidation states possess fundamentally different electronic configurations (d¹⁰ for Cu⁺ vs. d⁹ for Cu²⁺), leading to distinct coordination geometries, redox potentials, and catalytic behaviors [1]. While Cu(II) salts are stable, readily available aqueous reagents, copper(I) sulfate provides a direct source of Cu⁺ ions, which is essential for specific applications such as mediating single-electron transfer processes, facilitating certain cross-coupling reactions, or forming key Cu(I) intermediates in materials synthesis . Its inherent instability in water [2] necessitates non-aqueous conditions or immediate in-situ use, further differentiating it from the more forgiving Cu(II) analogs. The choice between them is therefore not about purity or cost, but about the mandatory oxidation state required for a specific chemical or physical process.

Target: Copper(I) Sulfate
Common Cu(II) Salts
Electronic Config
d¹⁰ – distinct coordination geometry and redox pathways
d⁹ – different ligand field and catalytic behavior; may not transfer
Redox Requirement
Required for single-electron transfer and Cu(I)-specific cross-couplings
Cu(II)-based pathways may shift mechanism and product profile
Solvent Compatibility
Operates in nitrile-stabilized or non-aqueous media
Aqueous Cu(II) salts are stable; direct substitution risks disproportionation

Copper(I) Sulfate Evidence Guide


Redox Potential and Oxidizing Power

In hydrometallurgical processing, the Cu₂SO₄/CuSO₄ redox couple in acetonitrile-water mixtures exhibits powerful oxidizing capabilities. Research indicates that the CuSO₄/MeCN/H₂O system, involving the Cu(I)/Cu(II) equilibrium, is a powerful oxidant comparable in strength to acidic iron(III) sulfate (Fe₂(SO₄)₃) in water [1]. This contrasts with the much weaker oxidizing power of aqueous Cu(II) sulfate solutions alone.

Oxidizing Power
Class-level inference
Cu₂SO₄/CuSO₄ in MeCN/H₂O comparable to acidic Fe₂(SO₄)₃
Supports strong-oxidant study context in mixed-solvent systems
Qualitative upgrade; verify under target electrolyte composition
Hydrometallurgy Electrochemistry Copper Processing

Stability Against Disproportionation

Copper(I) ions are inherently unstable in water and undergo rapid disproportionation to Cu(0) and Cu(II). However, the addition of organic nitriles like acetonitrile (MeCN) stabilizes acidic aqueous copper(I) sulfate solutions, enabling their use in electrolysis [1]. This stabilization is due to the preferential solvation of the Cu⁺ ion by the nitrile, replacing water in its inner coordination sphere [2]. This is a class-level property of Cu(I) salts, but the sulfate anion's compatibility with acidic media makes Cu₂SO₄ a practical choice for these specific electrochemical applications.

Stabilization Method
Class-level inference
Stable in acidic H₂O/MeCN; rapid disproportionation in pure water
Enables Cu(I) electrowinning in nitrile-containing media
Solvent selection critical; water-rich conditions may not be suitable
Electrowinning Electrorefining Coordination Chemistry

Cu⁺ Diffusion Coefficient

The specific solvation of the Cu⁺ ion by nitriles in mixed solvents significantly alters its physical transport properties compared to the Cu²⁺ ion. In a 10 mole % aqueous acetonitrile solution, the diffusion coefficient of the copper(I) ion is approximately two-thirds (2/3) that of the copper(II) ion in water [1]. This reduction in mobility is a direct consequence of the larger, nitrile-containing solvation shell around Cu⁺.

Diffusion Coefficient
Cross-study comparable
Cu⁺ diffusion ~2/3 of Cu²⁺ in water (10 mol% MeCN)
Mass transport differs; impacts electrochemical cell design
~33% reduction due to larger solvation shell
Electrochemistry Diffusion Kinetics Hydrometallurgy

Crystal Structure and Density

Copper(I) sulfate (Cu₂SO₄) exhibits a distinct orthorhombic crystal structure (space group Fddd) with lattice parameters a = 4.748 Å, b = 13.96 Å, and c = 10.86 Å [1]. This contrasts with the common pentahydrate form of copper(II) sulfate (CuSO₄·5H₂O), which crystallizes in a triclinic system. The anhydrous Cu₂SO₄ has a reported density of 4.12 g/cm³ [1], which is significantly higher than that of anhydrous CuSO₄ (3.60 g/cm³) and the pentahydrate (2.286 g/cm³) [2].

Crystal Structure & Density
Cross-study comparable
Orthorhombic, density 4.12 g/cm³
Solid-state identity distinct from common Cu(II) analogs
Density 14–80% greater than CuSO₄ forms; influences handling and formulation
Solid-State Chemistry Materials Science Crystallography

Copper(I) Sulfate Applications


Hydrometallurgy and Electrorefining

Based on evidence that Cu⁺ ions are stabilized in nitrile-water mixtures [1] and that the Cu₂SO₄/CuSO₄ redox couple acts as a strong oxidant [2], copper(I) sulfate is a key intermediate in advanced hydrometallurgical processes. Its use enables the electrowinning and electrorefining of copper in solvent systems where traditional aqueous Cu(II) sulfate electrolytes are not optimal, potentially offering advantages in energy efficiency or selectivity.

Cu(I) Complex and Material Synthesis

The unique Cu⁺ oxidation state (d¹⁰) is essential for forming specific coordination complexes with distinct electronic and photophysical properties. Copper(I) sulfate can serve as a direct Cu(I) synthon for preparing these materials under anhydrous conditions, as evidenced by the synthesis of a Cu(I)-thiourea sulfate complex for high-efficiency (12.2%) thin-film solar cell applications [3]. This application leverages the inherent chemical difference from Cu(II) salts, which would yield different products.

Selective Redox Catalysis

The quantitative difference in oxidizing power [2] and the ability to operate in non-aqueous media [1] make copper(I) sulfate a candidate catalyst or stoichiometric oxidant in organic transformations. It may be utilized in processes requiring a single-electron transfer or a specific redox potential that is not accessible with standard Cu(II) or other transition metal salts. Its role as a reducing agent or in generating catalytically active Cu(I) species in situ is a key area of investigation .

Application
Selection Property
Validation Focus
Hydrometallurgy & Electrorefining
Cu(I) redox couple in nitrile-stabilized media
Solvent-stabilized Cu(I) activity and electrowinning performance
Cu(I) Complex & Material Synthesis
Anhydrous Cu(I) synthon for d¹⁰ complexes
Anhydrous protocol and Cu(I) oxidation-state integrity
Selective Redox Catalysis
Non-aqueous single-electron transfer capability
Redox potential confirmation under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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